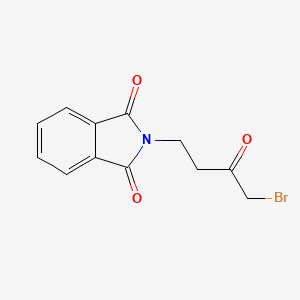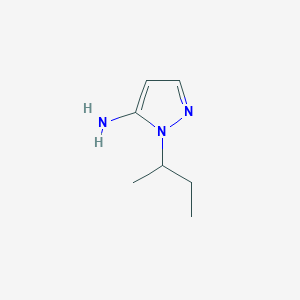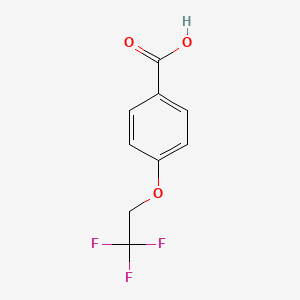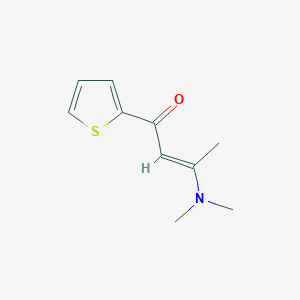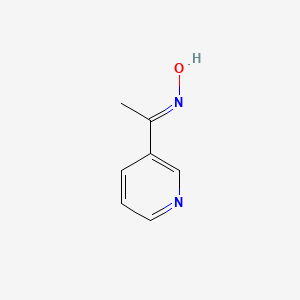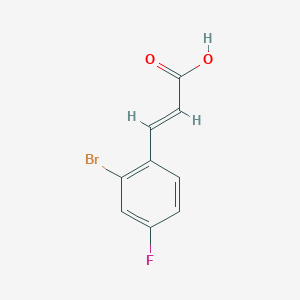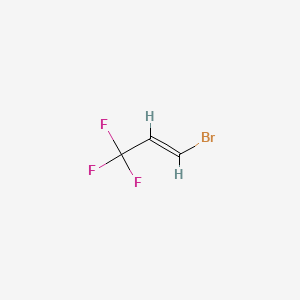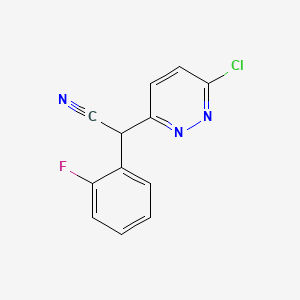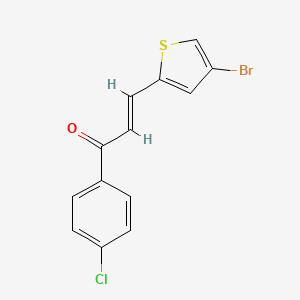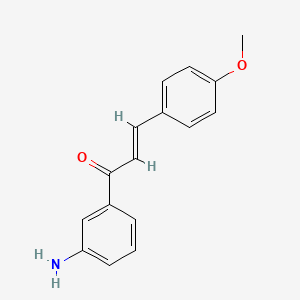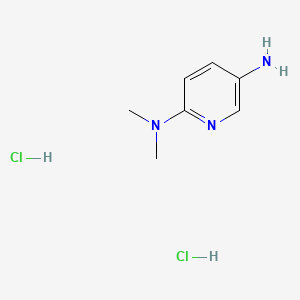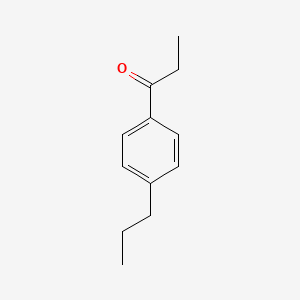
1-(4-Propylphenyl)propan-1-one
Descripción general
Descripción
The compound "1-(4-Propylphenyl)propan-1-one" is a chemical entity that belongs to the family of propenone derivatives. These compounds are characterized by a propenone moiety attached to various aromatic rings and have been the subject of numerous studies due to their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the related compounds synthesized and characterized in these studies offer insights into the chemical behavior and properties that could be extrapolated to "this compound".
Synthesis Analysis
The synthesis of propenone derivatives typically involves condensation reactions, where an aldehyde or ketone component is reacted with an appropriate aromatic compound. For instance, the synthesis of "1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one" was achieved through a reaction that was characterized by NMR, IR, and mass spectral analysis, and the structure was confirmed by single crystal X-ray diffraction studies . Similarly, other related compounds were synthesized using various starting materials and conditions, such as the reaction of 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides , or the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols . These methods provide a framework for the synthesis of "this compound", which would likely involve a similar condensation reaction with a 4-propylphenyl component.
Molecular Structure Analysis
The molecular structure of propenone derivatives is often stabilized by intramolecular interactions such as hydrogen bonding and π-π interactions. For example, the crystal structure of "1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one" exhibits intramolecular C-H···O interactions and is stabilized by short contacts . The molecular structure is further elucidated using techniques like Hirshfeld surface analysis, which reveals the nature of molecular interactions . These structural analyses are crucial for understanding the conformation and stability of "this compound".
Chemical Reactions Analysis
The reactivity of propenone derivatives can be inferred from their interactions with various reagents and conditions. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested, showing that biological activities were lower compared to certain beta blockers . Additionally, the reactivity of these compounds towards biological targets can be studied through molecular docking analysis, as demonstrated by the protease kinase inhibitor activity of 1-phenyl-3(4-methoxyphenyl)-2-propenone . These studies suggest that "this compound" may also exhibit interesting reactivity profiles in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of propenone derivatives are closely related to their molecular structure. The crystallographic and spectroscopic data provide insights into the physical state and stability of these compounds. For example, the title compound in crystallizes in the monoclinic crystal system and has specific unit cell parameters. The antimicrobial activity of novel triazolyl propan-1-ones synthesized from ethanone derivatives was evaluated, indicating potential applications in pharmaceuticals . The electronic properties, such as HOMO and LUMO energies, and chemical reactivity parameters, like molecular electrostatic potential, are also crucial in understanding the behavior of these compounds . These properties would be relevant to "this compound" and could be predicted using computational methods such as density functional theory (DFT).
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Studies
1-(4-Propylphenyl)propan-1-one and similar compounds have been extensively studied for their crystal structures. X-ray diffraction methods and computational studies using density functional theory (DFT) have been employed to understand their molecular geometry and electronic spectra. Such studies are crucial for understanding the physical and chemical properties of these compounds (Nycz et al., 2011).
Synthesis and Structural Analysis
The compound has been synthesized and analyzed using various techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. Understanding the dihedral angles and intra molecular hydrogen bonds of compounds like this compound can lead to insights into their potential applications in various fields (Salian et al., 2018).
Antimicrobial and Antiradical Activity
Research has been conducted on derivatives of this compound to assess their antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and understanding the biological activities of these compounds (Čižmáriková et al., 2020).
Corrosion Inhibition
Studies have shown that derivatives of this compound can act as corrosion inhibitors. Their efficiency in protecting metals like steel in acidic environments has been examined, highlighting their potential industrial applications (Hamani et al., 2017).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of this compound have been developed. These methods can lead to the production of new compounds with potential applications in various scientific fields (Devi & Perumal, 2007).
Spectroscopic Characterization
Spectroscopic methods have been used to characterize derivatives of this compound. These studies provide valuable information for identifying and understanding the chemical structure and properties of these compounds (Kuś et al., 2016).
Molecular Docking Studies
Molecular docking studies of derivatives have shown potential interactions with enzymes, indicating possible applications in drug development and understanding biological mechanisms (Rajamani et al., 2020).
Propiedades
IUPAC Name |
1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYYILHBJMPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396182 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56147-30-9 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)
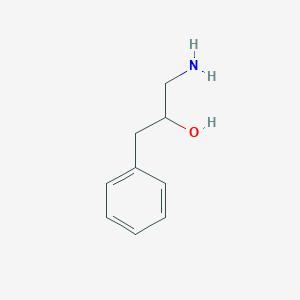
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
